Comprehensive Technical Guide on (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Comprehensive Technical Guide on (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
(1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride is a highly versatile, bifunctional chemical intermediate characterized by a lipophilic N-methyl piperidine ring conjugated to a hydrophilic aminoacetic acid (glycine) moiety. As a privileged scaffold in medicinal chemistry, it serves as a critical building block in the development of pharmaceuticals targeting metabolic diseases, enzyme inhibition, and G protein-coupled receptor (GPCR) modulation[1].
As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with a rigorous, self-validating framework for understanding, synthesizing, and applying this compound in advanced drug discovery workflows.
Chemical Identity & Structural Properties
Understanding the physicochemical baseline of a compound is the first prerequisite for successful assay design and synthetic scale-up. The hydrochloride salt form is specifically synthesized and utilized over the free base to ensure long-term bench stability, prevent oxidative degradation of the secondary amine, and maximize aqueous solubility for in vitro biological assays[1].
Table 1: Quantitative Chemical & Structural Data
| Property | Value / Description |
| Compound Name | (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride |
| CAS Number | 856437-58-6 (Free Base)[1] |
| Molecular Formula | C₈H₁₆N₂O₂ · HCl |
| Molecular Weight | 172.22 g/mol (Free Base) / 208.68 g/mol (HCl Salt) |
| Structural Class | Piperidine derivative / Amino acid derivative |
| SMILES (Free Base) | CN1CCC(CC1)NCC(=O)O[1] |
| Physical State | White to off-white crystalline solid (as HCl salt) |
| Solubility | High in H₂O and DMSO; insoluble in non-polar organics (hexane) |
Mechanistic Role in Drug Development
The architectural design of (1-Methyl-piperidin-4-ylamino)-acetic acid makes it a potent pharmacophore. The N-methyl piperidine ring provides essential basicity (pKa ~9.5), which at physiological pH exists in a protonated state. This allows the molecule to form critical salt-bridge interactions with conserved acidic residues (such as Aspartate) deep within the transmembrane binding pockets of monoamine transporters and GPCRs[2].
Simultaneously, the aminoacetic acid tail acts as a flexible hydrogen-bond donor/acceptor. In synthetic pipelines, this carboxylic acid acts as an anchor point for amide coupling, enabling researchers to attach bulky lipophilic groups or linkers for Proteolysis Targeting Chimeras (PROTACs).
General GPCR signaling pathway modulated by piperidine-derived pharmacophores.
Synthesis and Purification Protocols
To guarantee high yield and purity, the synthesis of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride relies on a highly controlled reductive amination.
Causality in Reagent Selection
We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than standard sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild, chemo-selective reducing agent that will not prematurely reduce the starting ketone (1-methylpiperidin-4-one) into an alcohol. It waits for the transient imine to form before executing the reduction[3]. Furthermore, we use a tert-butyl protected glycine to prevent the zwitterionic nature of free glycine from causing solubility issues in organic solvents.
Step-by-Step Methodology
Phase 1: Reductive Amination
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Imine Formation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 1-methylpiperidin-4-one and 1.05 equivalents of glycine tert-butyl ester hydrochloride in anhydrous 1,2-dichloroethane (DCE).
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Catalysis: Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA) to liberate the free amine of the glycine ester, followed by 1.5 equivalents of glacial acetic acid to catalyze imine formation. Stir at room temperature (20°C) for 45 minutes.
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Reduction: Portion-wise, add 1.5 equivalents of NaBH(OAc)₃ to the stirring solution[3].
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Self-Validation Checkpoint: After 12 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The complete disappearance of the ketone mass and the dominant presence of the intermediate ester mass confirms the reaction has reached completion.
Phase 2: Deprotection & Salt Formation 5. Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 6. Ester Cleavage: Dissolve the crude intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir for 4 hours at room temperature to cleave the tert-butyl group. 7. Hydrochloride Precipitation: Concentrate the TFA mixture to complete dryness. Redissolve the resulting oily free base in a minimal volume of dry ethanol. While stirring vigorously, add a 2.0 M solution of HCl in diethyl ether dropwise until a white precipitate fully forms and ceases to crash out[1]. 8. Isolation: Filter the suspension through a sintered glass funnel, wash the filter cake with cold diethyl ether, and dry under high vacuum for 24 hours to yield the final (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride.
Synthetic workflow for (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized batch before deployment in biological assays, the compound must pass rigorous analytical validation.
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¹H NMR (400 MHz, D₂O): The spectrum will uniquely validate the structure. Look for a sharp, integrated singlet at ~2.85 ppm corresponding to the N-methyl group. This peak is shifted downfield compared to the free base due to the protonation of the piperidine nitrogen in the HCl salt. The α-protons of the acetic acid moiety will present as a distinct singlet around ~3.80 ppm.
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Mass Spectrometry (ESI-MS): Operating in positive ion mode, the spectrum must display a dominant pseudo-molecular ion [M+H]⁺ peak at m/z 173.2, corresponding to the ionized free base.
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HPLC Purity: Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). The compound should elute as a single sharp peak with an Area Under Curve (AUC) ≥ 98%.
References
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ACS Publications (Bioconjugate Chemistry). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved from[Link][3]
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ScholarWorks@UNO. Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). Retrieved from [Link][2]
